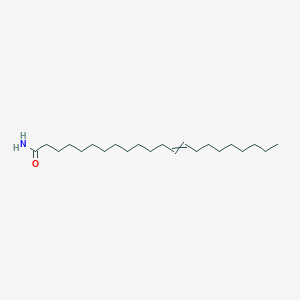
13Docosenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Docosenamide, also known as erucamide, is a long-chain primary amide derived from erucic acid. It is a white, waxy solid at room temperature and is commonly used as a slip agent in the production of plastic films. The compound has the molecular formula C22H43NO and a molecular weight of 337.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
13-Docosenamide can be synthesized through the reaction of erucic acid with ammonia or an amine. The reaction typically involves heating erucic acid with ammonia at elevated temperatures to form the amide. The process can be catalyzed by various agents to improve yield and efficiency .
Industrial Production Methods
In industrial settings, 13-Docosenamide is often recovered from wastewater generated during the production of polypropylene resins. The recovery process involves solid-phase extraction (SPE) followed by purification using techniques such as high-performance liquid chromatography (HPLC), Fourier transform infrared (FTIR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and differential scanning calorimetry (DSC) .
Chemical Reactions Analysis
Types of Reactions
13-Docosenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to erucic acid or other derivatives.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erucic acid derivatives, while reduction can regenerate erucic acid .
Scientific Research Applications
13-Docosenamide has a wide range of scientific research applications:
Chemistry: It is used as a slip agent in the production of plastic films to reduce friction.
Mechanism of Action
The mechanism by which 13-Docosenamide exerts its effects involves its interaction with molecular targets and pathways. For instance, in bacterial systems, it acts as a quencher of fluorescein, forming stable adducts in the ground state. This property is exploited in diagnostic applications to monitor bacterial growth .
Comparison with Similar Compounds
Similar Compounds
9-Octadecenamide: Another long-chain amide with similar properties but induces physiological sleep in rats.
Stearamide: A saturated fatty amide used in similar industrial applications but with different physical properties.
Uniqueness
13-Docosenamide is unique due to its specific neuroactive properties and its effectiveness as a slip agent in plastic production. Its ability to quench fluorescein also sets it apart from other similar compounds .
Properties
IUPAC Name |
docos-13-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUDZVJPLUQNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274488 |
Source


|
| Record name | 13-Docosenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3061-72-1 |
Source


|
| Record name | 13-Docosenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














